

Fundamental reactivity of the cyanamide group

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Compound of Interest

Compound Name: Diethylcyanamide

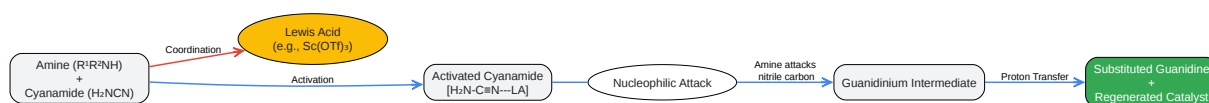
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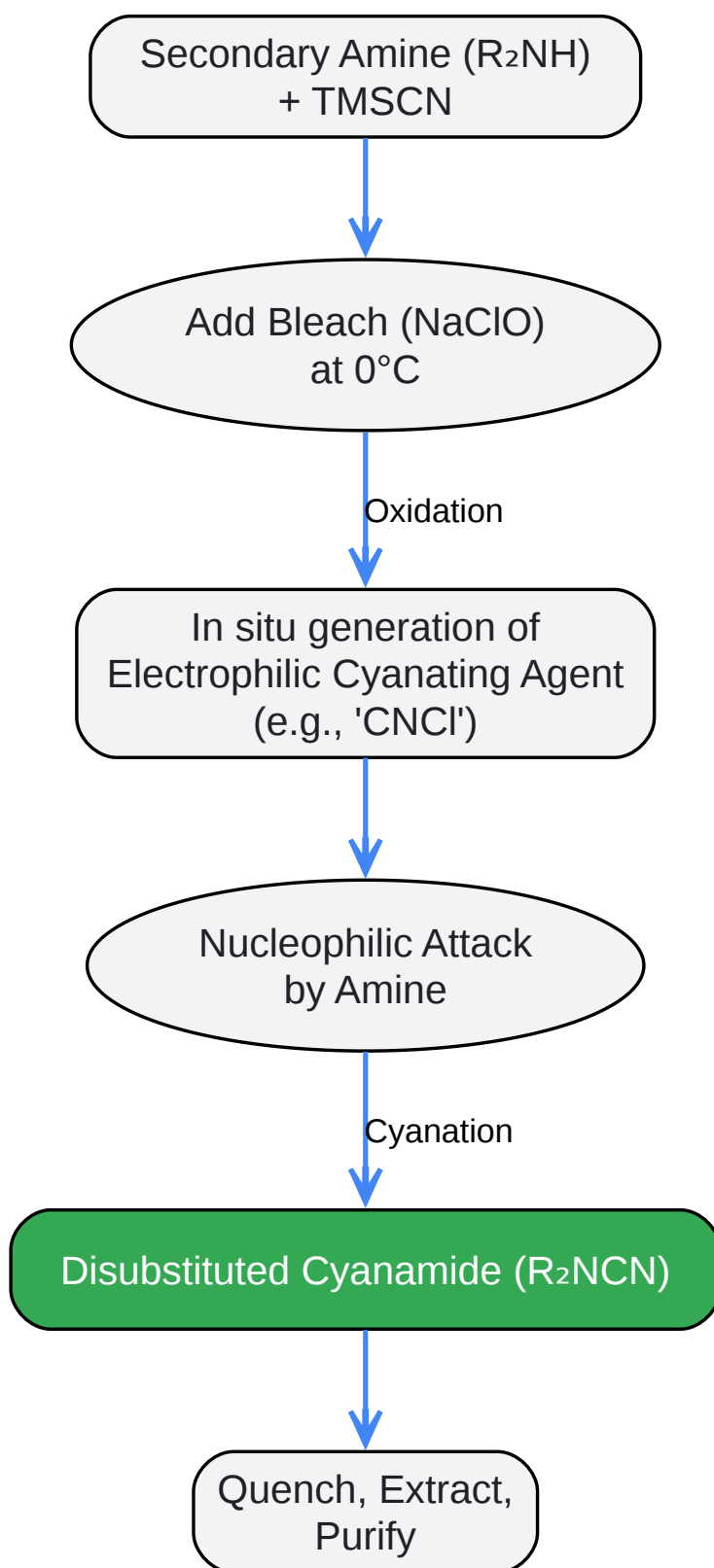
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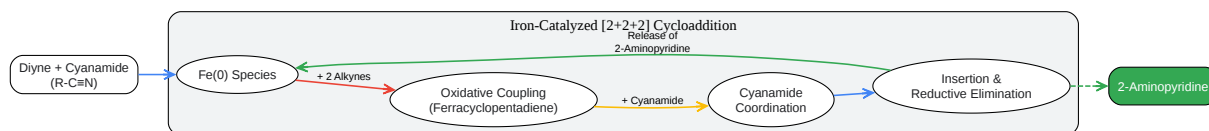
Electronic Structure and Tautomerism

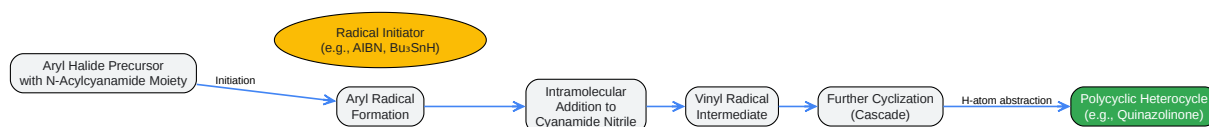
The reactivity of the cyanamide group is a direct consequence of its electronic properties and structural tautomerism. It exists in two tautomeric forms: the dominant cyanamide form ($\text{N}\equiv\text{C}-\text{NH}_2$) and the carbodiimide form ($\text{HN}=\text{C}=\text{NH}$).^[1] The cyanamide form is stabilized by resonance, which delocalizes the lone pair of the amino nitrogen across the N-C-N system. This delocalization imparts a dual reactivity: the terminal amino nitrogen acts as a nucleophile, while the central carbon of the nitrile group is electrophilic.^{[2][7][8]} This electrophilicity is greater than that of typical aliphatic nitriles due to the influence of the adjacent nitrogen atom.^[9]

The resonance structures illustrate the electron distribution, highlighting the nucleophilic character of the amino nitrogen and the electrophilic character of the nitrile carbon.









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